molecular formula C11H12N6O3 B11600687 1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea

1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea

Cat. No.: B11600687
M. Wt: 276.25 g/mol
InChI Key: DBKRZAZTQZYVIF-AWNIVKPZSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both oxadiazole and methoxyphenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Amination: Introduction of the amino group at the 4-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions.

    Condensation Reaction: The final step involves the condensation of the amino-oxadiazole derivative with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool in biological studies.

    Medicine: Possible applications as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Oxadiazole Derivatives: Compounds with similar oxadiazole rings.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.

Uniqueness

The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methyleneamino]urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-(4-methoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C11H12N6O3/c1-19-8-4-2-7(3-5-8)6-13-15-11(18)14-10-9(12)16-20-17-10/h2-6H,1H3,(H2,12,16)(H2,14,15,17,18)/b13-6+

InChI Key

DBKRZAZTQZYVIF-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)NC2=NON=C2N

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)NC2=NON=C2N

Origin of Product

United States

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